molecular formula C19H26N2O8 B13673248 bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate

bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate

Cat. No.: B13673248
M. Wt: 410.4 g/mol
InChI Key: UPOYOLRGLVORRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate is a chemical compound with the molecular formula C19H26N2O8 and a molecular weight of 410.42 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate typically involves the reaction of undecanedioic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.

Major Products

Scientific Research Applications

Bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate is widely used in scientific research due to its ability to act as a crosslinker. Its applications include:

Mechanism of Action

The mechanism of action of bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate involves the formation of covalent bonds with target molecules. The NHS ester groups react with primary amines to form stable amide bonds, facilitating the crosslinking of proteins or other biomolecules . This crosslinking ability is crucial for studying protein interactions and structural dynamics.

Properties

Molecular Formula

C19H26N2O8

Molecular Weight

410.4 g/mol

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) undecanedioate

InChI

InChI=1S/C19H26N2O8/c22-14-10-11-15(23)20(14)28-18(26)8-6-4-2-1-3-5-7-9-19(27)29-21-16(24)12-13-17(21)25/h1-13H2

InChI Key

UPOYOLRGLVORRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.